Cas no 2764012-95-3 (Methyl 6-azaspiro[3.4]oct-1-ene-2-carboxylate)
Methyl 6-azaspiro[3.4]oct-1-ene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2764012-95-3
- methyl 6-azaspiro[3.4]oct-1-ene-2-carboxylate
- EN300-37343590
- Methyl 6-azaspiro[3.4]oct-1-ene-2-carboxylate
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- Inchi: 1S/C9H13NO2/c1-12-8(11)7-4-9(5-7)2-3-10-6-9/h4,10H,2-3,5-6H2,1H3
- InChI Key: FOFLPEDYVPEEKS-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC2(CNCC2)C1)=O
Computed Properties
- Exact Mass: 167.094628657g/mol
- Monoisotopic Mass: 167.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 38.3Ų
Methyl 6-azaspiro[3.4]oct-1-ene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37343590-0.05g |
methyl 6-azaspiro[3.4]oct-1-ene-2-carboxylate |
2764012-95-3 | 95.0% | 0.05g |
$1368.0 | 2025-03-18 | |
| Enamine | EN300-37343590-0.1g |
methyl 6-azaspiro[3.4]oct-1-ene-2-carboxylate |
2764012-95-3 | 95.0% | 0.1g |
$1433.0 | 2025-03-18 | |
| Enamine | EN300-37343590-0.25g |
methyl 6-azaspiro[3.4]oct-1-ene-2-carboxylate |
2764012-95-3 | 95.0% | 0.25g |
$1498.0 | 2025-03-18 | |
| Enamine | EN300-37343590-0.5g |
methyl 6-azaspiro[3.4]oct-1-ene-2-carboxylate |
2764012-95-3 | 95.0% | 0.5g |
$1563.0 | 2025-03-18 | |
| Enamine | EN300-37343590-1.0g |
methyl 6-azaspiro[3.4]oct-1-ene-2-carboxylate |
2764012-95-3 | 95.0% | 1.0g |
$1629.0 | 2025-03-18 | |
| Enamine | EN300-37343590-2.5g |
methyl 6-azaspiro[3.4]oct-1-ene-2-carboxylate |
2764012-95-3 | 95.0% | 2.5g |
$3191.0 | 2025-03-18 | |
| Enamine | EN300-37343590-5.0g |
methyl 6-azaspiro[3.4]oct-1-ene-2-carboxylate |
2764012-95-3 | 95.0% | 5.0g |
$4722.0 | 2025-03-18 | |
| Enamine | EN300-37343590-10.0g |
methyl 6-azaspiro[3.4]oct-1-ene-2-carboxylate |
2764012-95-3 | 95.0% | 10.0g |
$7004.0 | 2025-03-18 |
Methyl 6-azaspiro[3.4]oct-1-ene-2-carboxylate Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Methyl 6-azaspiro[3.4]oct-1-ene-2-carboxylate
Methyl 6-Azaspiro[3.4]Oct-1-Ene-2-Carboxylate: A Comprehensive Overview
Methyl 6-Azaspiro[3.4]Oct-1-Ene-2-Carboxylate, with the CAS number 2764012953, is a unique organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its spirocyclic structure, has been extensively studied for its potential applications in various therapeutic areas. The spirocyclic framework, which consists of a six-membered ring fused to a three-membered ring, provides a unique spatial arrangement that can be exploited for drug design.
The synthesis of Methyl 6-Azaspiro[3.4]Oct-1-Ene-2-Carboxylate involves a series of well-defined chemical reactions, including nucleophilic substitutions, cyclizations, and esterifications. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound, making it more accessible for further research and development. The methyl ester group attached to the carboxylic acid moiety plays a crucial role in enhancing the compound's pharmacokinetic properties, such as solubility and bioavailability.
One of the most promising aspects of Methyl 6-Azaspiro[3.4]Oct-1-Ene-2-Carboxylate lies in its potential as a lead compound for drug discovery. Researchers have explored its ability to modulate various biological targets, including enzymes, receptors, and ion channels. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, making it a potential candidate for anti-cancer therapies. Additionally, its spirocyclic structure has been implicated in modulating G-protein coupled receptors (GPCRs), which are critical targets for treating cardiovascular and neurological disorders.
The pharmacokinetic profile of Methyl 6-Azaspiro[3.4]Oct-1-Ene-2-Carboxylate has been extensively evaluated in preclinical models. Results indicate that the compound demonstrates favorable absorption and distribution properties, with moderate clearance rates. These characteristics suggest that it could be developed into an orally bioavailable drug with suitable dosing regimens. However, further studies are required to fully understand its metabolism and excretion pathways.
In terms of safety assessment, preliminary toxicological studies have shown that Methyl 6-Azaspiro[3.4]Oct-1-Ene-2-Carboxylate exhibits low toxicity at therapeutic concentrations. This is attributed to its selective binding to target proteins and minimal off-target effects. However, long-term toxicity studies are still needed to confirm its safety profile for chronic use.
Recent breakthroughs in computational chemistry have also contributed to the understanding of Methyl 6-Azaspiro[3.4]Oct-1-Ene-2-Carboxylate. Molecular docking studies have revealed key interactions between the compound and its biological targets, providing insights into its mechanism of action. These findings have paved the way for structure-based drug design approaches, enabling researchers to optimize the compound's efficacy and selectivity.
In conclusion, Methyl 6-Azaspiro[3.4]Oct-1-Ene-2-Carboxylate represents a valuable addition to the arsenal of chemical entities being explored for therapeutic applications. Its unique spirocyclic structure, coupled with favorable pharmacokinetic properties and promising biological activity, positions it as a strong candidate for further development in drug discovery pipelines.
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